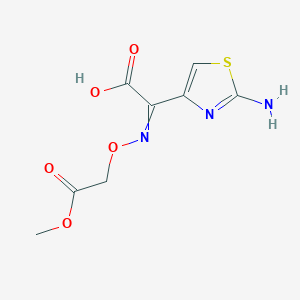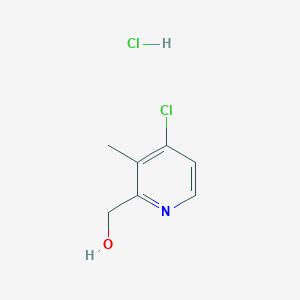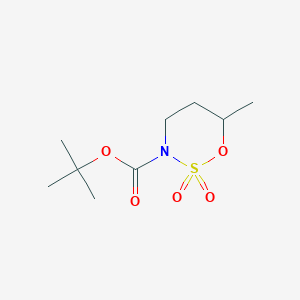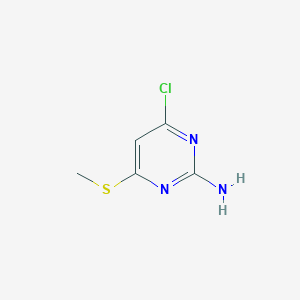
4-chloro-6-(methylthio)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-(methylthio)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H6ClN3S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(methylthio)pyrimidin-2-amine typically involves the chlorination of 6-methylsulfanylpyrimidin-2-amine. One common method is the reaction of 6-methylsulfanylpyrimidin-2-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like H2O2 or m-CPBA are used under mild to moderate conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
4-chloro-6-(methylthio)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the methylsulfanyl group.
4-Chloro-6-methylpyrimidin-2-amine: Similar structure but lacks the methylsulfanyl group.
6-Methylsulfanylpyrimidin-2-amine: Similar structure but lacks the chlorine atom at position 4.
Uniqueness
4-chloro-6-(methylthio)pyrimidin-2-amine is unique due to the presence of both the chlorine atom and the methylsulfanyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
6307-36-4 |
|---|---|
Fórmula molecular |
C5H6ClN3S |
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
4-chloro-6-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) |
Clave InChI |
IHZKIYDTXJYYNL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

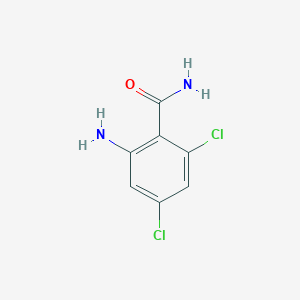
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanamine](/img/structure/B8807294.png)
